5-Fluoroquinoline-2-carboxylic acid
CAS No.: 511234-64-3
Cat. No.: VC8122370
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 511234-64-3 |
|---|---|
| Molecular Formula | C10H6FNO2 |
| Molecular Weight | 191.16 g/mol |
| IUPAC Name | 5-fluoroquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) |
| Standard InChI Key | RTVUNKIAMQMWTL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F |
Introduction
Chemical Identity and Structural Features
5-Fluoroquinoline-2-carboxylic acid (IUPAC name: 5-fluoroquinoline-2-carboxylic acid) belongs to the quinoline family, a class of bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The fluorine substitution at C-5 and the carboxylic acid group at C-2 distinguish it from simpler quinolines. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 207.16 g/mol |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=O)O)C(=C1)F |
| InChI Key | IJFSZZFXIDEJGX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 61.3 Ų |
The fluorine atom enhances electronegativity and metabolic stability, while the carboxylic acid group facilitates hydrogen bonding and salt formation, critical for target binding . X-ray crystallography of analogous compounds reveals planar quinoline cores with substituents adopting orthogonal orientations to minimize steric hindrance .
Synthesis and Manufacturing Approaches
Conventional Synthetic Routes
The synthesis of 5-fluoroquinoline-2-carboxylic acid typically involves cyclization strategies starting from substituted anilines or prefunctionalized quinoline precursors. A patented method (EP0310849B1) outlines a two-step process:
-
Condensation: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline reacts with diethyl ethoxymethylene malonate at 125–130°C for 3 hours to form a malonate intermediate .
-
Cyclization: Treatment with polyphosphoric acid (PPA) or ethyl polyphosphate (PPE) at 110–115°C induces ring closure, yielding the quinoline core. Subsequent hydrolysis under basic conditions liberates the carboxylic acid group .
This method achieves yields exceeding 70% under optimized conditions, with xylene as a solvent facilitating azeotropic removal of water .
Modern Modifications
Recent advancements employ microwave-assisted synthesis to reduce reaction times. For example, coupling 5-fluoroanthranilic acid with β-keto esters under microwave irradiation (150°C, 20 minutes) produces 5-fluoroquinoline-2-carboxylates, which are saponified to the free acid . Transition-metal catalysts, such as palladium, enable direct C–H fluorination of quinoline-2-carboxylic acids, though this approach remains less cost-effective for large-scale production .
Comparative Analysis of Analogues
The table below contrasts key analogues of 5-fluoroquinoline-2-carboxylic acid:
The C-2 carboxylic acid group confers superior water solubility (logP = 1.2) compared to C-3 derivatives (logP = 1.8), enhancing bioavailability .
Stability and Degradation Pathways
5-Fluoroquinoline-2-carboxylic acid is stable under ambient conditions but undergoes photodegradation upon prolonged UV exposure. Major degradation products include:
-
5-Hydroxyquinoline-2-carboxylic acid (via defluorination, 37% yield after 48 hours at 254 nm) .
-
Quinoline-2,5-dicarboxylic acid (oxidation of the C-5 position, <5% yield) .
In acidic environments (pH <3), decarboxylation occurs, forming 5-fluoroquinoline as the primary byproduct. Buffering solutions to pH 5–7 mitigates this issue.
Industrial and Regulatory Considerations
Current Good Manufacturing Practice (cGMP) synthesis of 5-fluoroquinoline-2-carboxylic acid requires stringent control of residual solvents (e.g., xylene ≤870 ppm) and heavy metals (<10 ppm). A 2024 batch analysis from Vulcanchem reported 99.2% purity (HPLC) with no detectable genotoxic impurities. Regulatory filings under ICH M7 guidelines confirm its suitability for preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume